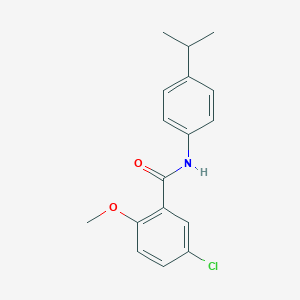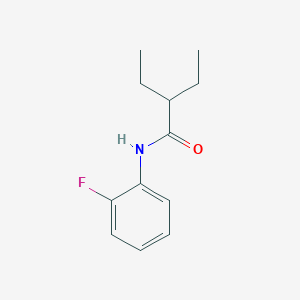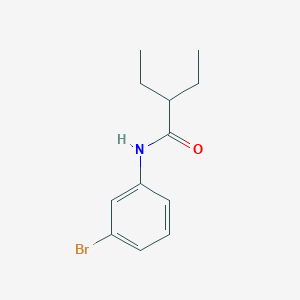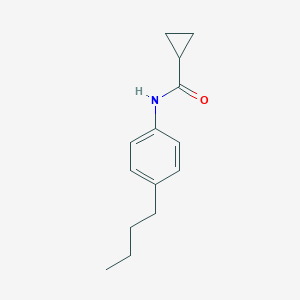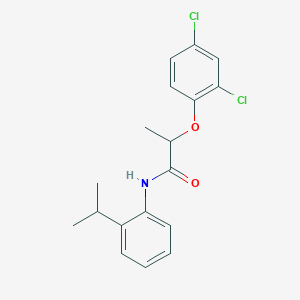
2-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a selective herbicide used to control annual and perennial grasses in various crops, such as wheat, barley, oats, and rice. It was first introduced in the market in the early 1970s and has since become a widely used herbicide due to its efficiency and low toxicity.
作用機序
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts normal plant metabolism and ultimately leads to plant death.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. These include inhibition of fatty acid synthesis, disruption of membrane function, and alteration of protein synthesis. Moreover, diclofop-methyl has been found to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and damage to cellular components.
実験室実験の利点と制限
Diclofop-methyl is a valuable tool for studying the biochemical and physiological processes involved in plant growth and development. Its selective herbicidal properties allow researchers to selectively target and study the effects of grass weed control on crop plants. However, the use of diclofop-methyl in lab experiments is limited by its potential toxicity to non-target organisms and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on diclofop-methyl. These include studies on the development of new formulations and delivery systems to improve its efficacy and reduce its environmental impact. Moreover, there is a need for further research on the biochemical and physiological effects of diclofop-methyl on plants, as well as its potential impact on non-target organisms and ecosystems. Finally, there is a need for studies on the development of alternative herbicides and weed control strategies that are more sustainable and environmentally friendly.
合成法
Diclofop-methyl is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenyl propionate. The latter is then reacted with 2-isopropylaniline to yield the final product, diclofop-methyl.
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be highly effective in controlling grass weeds in various crops, with minimal impact on crop yield and quality. Moreover, diclofop-methyl has been shown to have a relatively low environmental impact, as it degrades quickly in soil and water.
特性
分子式 |
C18H19Cl2NO2 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-11(2)14-6-4-5-7-16(14)21-18(22)12(3)23-17-9-8-13(19)10-15(17)20/h4-12H,1-3H3,(H,21,22) |
InChIキー |
ZVEANVKCIFCMGP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
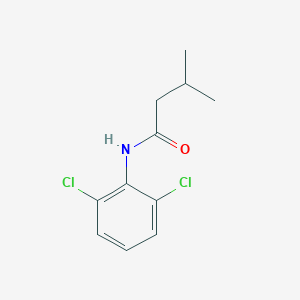





![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
